1-bromo-2-chloro-4-iodo-5-nitrobenzene

Chemical Synthesis Quality Control Procurement

1-Bromo-2-chloro-4-iodo-5-nitrobenzene (CAS 1263377-21-4) delivers unmatched synthetic versatility via three orthogonal halogens (Br, Cl, I) activated by an electron-withdrawing nitro group. This enables programmed sequential Suzuki-Miyaura couplings to install three distinct aryl groups on a single ring—a regioselective capability not achievable with simpler dihalogenated or isomeric analogues. The nitro group also provides a metal-free SNAr handle for N/O/S nucleophiles, or can be reduced to an amine while preserving all halogens for downstream heterocycle synthesis. Essential for polyarylated drug discovery libraries with maximum diversity from minimal steps.

Molecular Formula C6H2BrClINO2
Molecular Weight 362.35
CAS No. 1263377-21-4
Cat. No. B2601924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-2-chloro-4-iodo-5-nitrobenzene
CAS1263377-21-4
Molecular FormulaC6H2BrClINO2
Molecular Weight362.35
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)I)[N+](=O)[O-]
InChIInChI=1S/C6H2BrClINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
InChIKeyFAASTNUYSNSGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-iodo-5-nitrobenzene (CAS 1263377-21-4): A Polyhalogenated Nitrobenzene Building Block for Regioselective Functionalization


1-Bromo-2-chloro-4-iodo-5-nitrobenzene (CAS 1263377-21-4, also referred to as 5-bromo-4-chloro-2-iodonitrobenzene) is a polyhalogenated nitrobenzene derivative characterized by a benzene core substituted with bromo, chloro, iodo, and nitro groups . Its molecular formula is C6H2BrClINO2 with a molecular weight of 362.35 g/mol . The compound is an aromatic building block in organic synthesis and pharmaceutical research, where its multiple reactive sites enable regioselective transformations [1].

Why 1-Bromo-2-chloro-4-iodo-5-nitrobenzene Cannot Be Substituted with In-Class Analogs


Polyhalogenated nitrobenzenes with alternative substitution patterns (e.g., 1-bromo-4-chloro-2-nitrobenzene or 1-chloro-4-iodo-2-nitrobenzene) lack the specific orthogonal reactivity profile of 1-bromo-2-chloro-4-iodo-5-nitrobenzene [1]. The presence of three distinct halogens (Br, Cl, I) in a single ring, combined with the strong electron-withdrawing nitro group, enables sequential and site-selective cross-coupling transformations that are unattainable with simpler dihalogenated or isomeric compounds [2]. Generic substitution would compromise the synthetic pathway's regioselectivity and overall efficiency [3].

Quantitative Differentiation Evidence for 1-Bromo-2-chloro-4-iodo-5-nitrobenzene vs. Comparators


Comparative Purity Specifications Across Commercial Vendors

The compound 1-bromo-2-chloro-4-iodo-5-nitrobenzene is commercially available with specified purity levels, which serve as a procurement differentiator. While multiple vendors list the compound, the certified purity and analytical documentation vary [1]. For instance, Fluorochem offers the compound at 98% purity , whereas other suppliers list purities of 97%+ or 95% . The availability of a Certificate of Analysis (CoA) with NMR, HPLC, or GC data from certain vendors provides a quantitative basis for selecting a source that meets stringent synthetic requirements .

Chemical Synthesis Quality Control Procurement

Cross-Coupling Reactivity: Orthogonal Halogen Differentiation

The presence of bromine, chlorine, and iodine on the same aromatic ring imparts orthogonal reactivity in palladium-catalyzed cross-coupling reactions [1]. Based on well-established trends in oxidative addition rates (I > Br >> Cl), the iodine substituent in 1-bromo-2-chloro-4-iodo-5-nitrobenzene is expected to undergo Suzuki-Miyaura coupling with the highest rate, followed by bromine, while the chlorine remains largely inert under standard conditions [2]. This enables sequential, site-selective coupling without the need for protecting groups, a capability not offered by analogs lacking one of these halogens, such as 1-bromo-2-chloro-5-nitrobenzene (no iodine) or 1-chloro-4-iodo-2-nitrobenzene (no bromine) [3].

Organic Synthesis Cross-Coupling Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) Activation by the Nitro Group

The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In 1-bromo-2-chloro-4-iodo-5-nitrobenzene, the nitro group is positioned to activate halogen substituents at ortho and para positions [1]. This activation is a key differentiator from non-nitrated polyhalogenated benzenes, which require harsher conditions or metal catalysis for nucleophilic displacement [2]. While specific rate constants for this exact compound are not publicly available, the class-level inference is supported by the known reactivity of related nitro-activated aryl halides, where a nitro group can accelerate SNAr reactions by several orders of magnitude compared to unactivated analogs [3].

SNAr Nucleophilic Substitution Halogen Displacement

High-Value Application Scenarios for 1-Bromo-2-chloro-4-iodo-5-nitrobenzene Based on Differential Evidence


Sequential, Regioselective Synthesis of Polyarylated Pharmacophores

The orthogonal reactivity of iodine, bromine, and chlorine in 1-bromo-2-chloro-4-iodo-5-nitrobenzene allows for the programmed introduction of three distinct aryl groups onto a single benzene core via sequential Suzuki-Miyaura couplings [1]. This capability is invaluable for constructing libraries of polyarylated compounds for drug discovery, as it minimizes synthetic steps and maximizes structural diversity [2].

Metal-Free Introduction of Heteroatom Functionalities

The nitro group activates the aromatic ring for SNAr reactions, enabling the selective displacement of halogens with nitrogen, oxygen, or sulfur nucleophiles under mild conditions [3]. This provides a metal-free route to valuable aniline, phenol, or thiophenol derivatives, which are common motifs in agrochemicals and materials science [4].

Precursor to Halogenated Anilines via Selective Reduction

The nitro group can be selectively reduced to an amine in the presence of halogens, yielding 1-bromo-2-chloro-4-iodo-5-aminobenzene [5]. This intermediate retains the orthogonal halogen pattern for further functionalization, serving as a key building block for more complex heterocyclic systems [6].

Development of Functional Organic Materials

The high polarizability of the iodine atom and the electron-withdrawing nature of the nitro group make this compound a candidate precursor for organic electronic materials [7]. Sequential coupling can be used to construct extended π-conjugated systems with tailored electronic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-bromo-2-chloro-4-iodo-5-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.